The molecular structures of several substituted ethyl 5-amino-1H-pyrazole-4-carboxylates have been elucidated using single-crystal X-ray diffraction analysis. [, , , , , , , , , , , ] Key structural features observed include:
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately . This compound is classified as a pyrazole derivative, specifically featuring a benzothiazole moiety which is known for its diverse biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.
The synthesis of ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves several key steps:
These methods have been optimized in various studies to improve yield and purity, often utilizing techniques such as solvent-free reactions or microwave-assisted synthesis.
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity.
The mechanism of action for ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is primarily linked to its interaction with biological targets:
The physical and chemical properties of ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate include:
These properties are crucial for determining the compound's suitability for various applications in research and industry.
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has several notable scientific applications:
Pyrazole-benzothiazole hybrids represent a rationally designed pharmacophore combining the distinct electronic profiles and spatial orientations of two privileged heterocyclic scaffolds. The pyrazole ring contributes a hydrogen-bonding-rich core, with its amino and ester substituents enabling dipole interactions and serving as synthetic handles for derivatization [8] [9]. Concurrently, the benzothiazole moiety provides a planar, rigid framework that enhances intercalation with biological targets like kinases and DNA, owing to its extended π-conjugated system [2] [6]. This synergy creates multifunctional ligands capable of simultaneous interactions with complementary binding pockets.
The hybrid’s electronic asymmetry allows for targeted bioactivity modulation. Pyrazole’s electron-donating amino group and benzothiazole’s electron-deficient thiazole ring generate an internal "push-pull" system, enhancing binding affinity to enzymes via polar contacts. This is evidenced in kinase inhibitors where the pyrazole C=O anchors in the ATP-binding site, while benzothiazole engages hydrophobic residues [9]. Additionally, the rotational restriction between rings (due to the C2-N1 bond) reduces entropy penalties upon target binding, improving potency [2]. Such features underpin the scaffold’s utility in anticancer agents, with derivatives showing IC50 values in the nanomolar range against VEGFR-2 and PI3K [5] [9].
Structural Element | Role in Bioactivity | Target Interactions |
---|---|---|
5-Amino group (pyrazole) | Hydrogen-bond donor/acceptor; enhances solubility | H-bonds with kinase hinge regions |
Ester moiety (C4) | Electrophilic center for nucleophilic substitution; hydrogen-bond acceptor | Covalent modification; polar interactions |
Benzothiazole ring | Planar hydrophobic domain; π-π stacking capability | Intercalation with DNA/protein aromatic residues |
N1-C2 linkage | Restricts conformation; optimizes spatial orientation of pharmacophores | Reduces binding entropy; improves selectivity |
The target compound emerged from convergent research on 5-aminopyrazole synthons and bioactive benzothiazoles. Early work (pre-2010) established 5-aminopyrazoles as versatile intermediates for pyrazolo[3,4-d]pyrimidines and other fused systems with antitumor activity [1]. Parallel studies identified 2-aminobenzothiazoles as potent kinase inhibitors and DNA intercalators [6]. The strategic fusion of these motifs gained traction post-2010 to overcome limitations of single-heterocycle agents, such as poor bioavailability and resistance.
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS: 186340-03-4) was first synthesized via hydrazine-mediated cyclocondensation, leveraging classic β-ketonitrile chemistry [1] [8]. Its characterization marked a milestone in accessing N1-benzothiazole-substituted pyrazoles—previously underexplored due to synthetic challenges in forming the C-N bond between electron-deficient rings. The compound’s structural identity was confirmed via NMR (δ1H: 1.35 ppm, t, -CH3; 4.30 ppm, q, -CH2; 6.80 ppm, s, -NH2) and mass spectrometry (m/z 288.068 [M]+) [7]. Its emergence coincided with broader interest in hybrid heterocycles, as reflected in solid-phase syntheses of analogous derivatives for combinatorial libraries post-2015 [1].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1